molecular formula C19H17NO2S B10845975 8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one CAS No. 154447-37-7

8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one

Cat. No.: B10845975
CAS No.: 154447-37-7
M. Wt: 323.4 g/mol
InChI Key: BJZCLUNKKGYDPF-UHFFFAOYSA-N
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Description

8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one is a compound that belongs to the class of chroman-4-one derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities. The chroman-4-one framework is a privileged structure in heterocyclic chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one typically involves the reaction of chroman-4-one derivatives with thiomorpholine and phenyl groups under specific conditions. The chroman-4-one framework can be synthesized through various methods, including cyclization reactions and condensation reactions .

Industrial Production Methods

Industrial production of chroman-4-one derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various substituted chroman-4-one derivatives .

Scientific Research Applications

8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one can be compared with other similar compounds, such as:

  • 6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-one
  • 6-Hydroxy-2-(4-hydroxyphenyl) chroman-4-one
  • 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one

These compounds share the chroman-4-one framework but differ in their substituents, leading to variations in their biological activities and applications .

Properties

CAS No.

154447-37-7

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

8-phenyl-2-thiomorpholin-4-ylchromen-4-one

InChI

InChI=1S/C19H17NO2S/c21-17-13-18(20-9-11-23-12-10-20)22-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2

InChI Key

BJZCLUNKKGYDPF-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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